molecular formula C11H15NO4 B8776495 1-(5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isoxazol-3-yl)ethanone

1-(5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isoxazol-3-yl)ethanone

Cat. No.: B8776495
M. Wt: 225.24 g/mol
InChI Key: TWIBRARCEKPWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-[5-(oxan-2-yloxymethyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C11H15NO4/c1-8(13)10-6-9(16-12-10)7-15-11-4-2-3-5-14-11/h6,11H,2-5,7H2,1H3

InChI Key

TWIBRARCEKPWRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)COC2CCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone (252 mg, 1.79 mmol), 3,4-dihydro-2H-pyran (0.24 ml, 2.68 mmol) and pyridinium 4-methylbenzenesulfonate (44.69 mg, 0.18 mmol) in DCM (10 mL) was stirred at RT for 16 hr and then for a further 0.5 hr at 40° C. after the addition of more 3,4-dihydro-2H-pyran (0.24 ml, 2.68 mmol) and pyridinium 4-methylbenzenesulfonate (44.69 mg, 0.18 mmol). The reaction mixture was diluted with water (5 ml) and the solution extracted with DCM (2×20 ml). The combined organic layers were washed with brine (5 ml), dried (Na2SO4), filtered and evaporated in vacuo. The crude product was purified by flash chromatography (Isolute, 9:1 heptane:EtOAc) to give the title intermediate: 1H NMR (500 MHz, CDCl3) delta 1.56-1.53 (2H, m), 1.68-1.60 (2H, m), 1.89-1.69 (2H, m), 2.65 (3H, s), 3.62-3.51 (1H, m), 3.93-3.78 (1H, m), 4.68 (1H, d, J=13.9 Hz), 4.75 (1H, t, J=3.3 Hz), 4.86-4.80 (1 H, m), 6.63 (1H, s).
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
44.69 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
44.69 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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